Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-
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Overview
Description
Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines such as amino acids. For example, glycine can be used as a primary amine in this reaction . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound’s antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microbial cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds share a similar quinazoline core structure and exhibit anticonvulsant activity.
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide: This compound has a similar acetamide functional group and shows potential as an anticancer agent.
Uniqueness
Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- is unique due to its specific quinazoline core structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-5,11H,6H2,1H3,(H,12,14) |
InChI Key |
VAQPRKYLKXJECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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